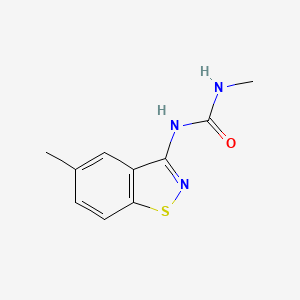
Urea, N-methyl-N'-(5-methyl-1,2-benzisothiazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- is a chemical compound that belongs to the class of benzisothiazolinones. This compound is known for its unique structure, which includes a urea moiety and a benzisothiazole ring. It has various applications in different fields due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- typically involves the reaction of N-methylurea with 5-methyl-1,2-benzisothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
化学反応の分析
Types of Reactions
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzisothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes in microorganisms, leading to their death. The exact pathways involved depend on the specific application and target organism.
類似化合物との比較
Similar Compounds
Benzisothiazolinone: A related compound with similar antimicrobial properties.
Methylisothiazolinone: Another isothiazolinone used as a biocide in various products.
Uniqueness
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- is unique due to its combination of a urea moiety and a benzisothiazole ring. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from industrial preservatives to potential therapeutic agents.
特性
CAS番号 |
105777-85-3 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC名 |
1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-8-7(5-6)9(13-15-8)12-10(14)11-2/h3-5H,1-2H3,(H2,11,12,13,14) |
InChIキー |
KFYMEKSEMPSBIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SN=C2NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
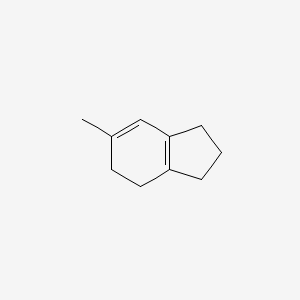
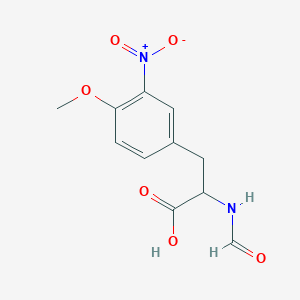
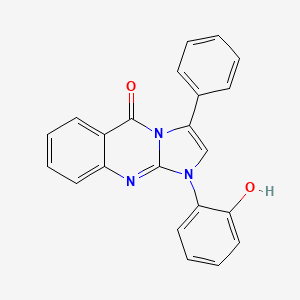

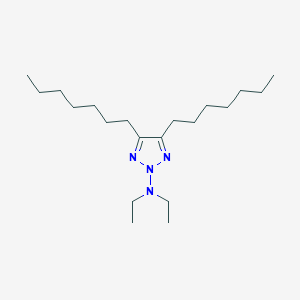
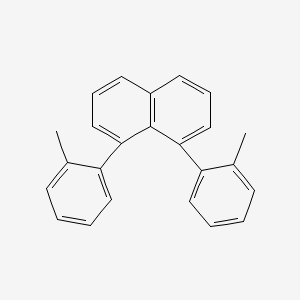
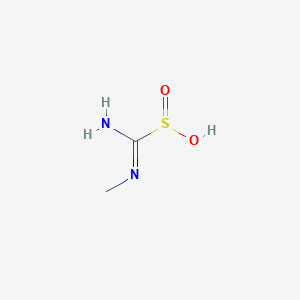
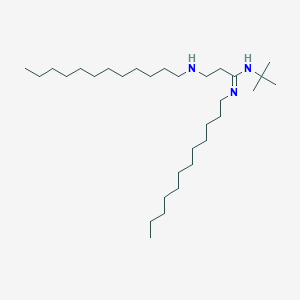
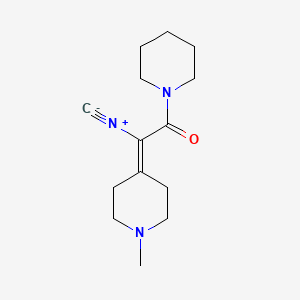
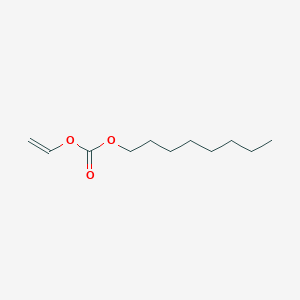

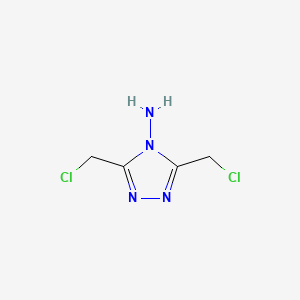
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
